BenchChemオンラインストアへようこそ!

4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

NF-κB reporter assay TLR4 co-stimulation Vaccine adjuvant

4-[Benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 683260-32-4) is a synthetic sulfonamide derivative within the sulfamoyl benzamidothiazole chemotype. This compound class has been identified through high-throughput screening as sustaining NF-κB activation following a TLR4 agonist stimulus, making it relevant for vaccine adjuvant research.

Molecular Formula C22H23N3O3S2
Molecular Weight 441.56
CAS No. 683260-32-4
Cat. No. B2847393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS683260-32-4
Molecular FormulaC22H23N3O3S2
Molecular Weight441.56
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
InChIInChI=1S/C22H23N3O3S2/c1-25(15-16-7-3-2-4-8-16)30(27,28)18-13-11-17(12-14-18)21(26)24-22-23-19-9-5-6-10-20(19)29-22/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,23,24,26)
InChIKeyUEGVTRMFIVGJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 683260-32-4): A Structurally Differentiated Sulfamoyl Benzamidothiazole for Adjuvant and Probe Development


4-[Benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 683260-32-4) is a synthetic sulfonamide derivative within the sulfamoyl benzamidothiazole chemotype. This compound class has been identified through high-throughput screening as sustaining NF-κB activation following a TLR4 agonist stimulus, making it relevant for vaccine adjuvant research [1]. The molecule is characterized by a partially saturated 4,5,6,7-tetrahydrobenzothiazole ring—a feature that distinguishes it from fully aromatic benzothiazole analogs—and a benzyl(methyl)sulfamoyl substituent, a combination designed to modulate potency, physicochemical properties, and target engagement.

Why Close Analogs of 4-[Benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Cannot Be Considered Interchangeable


Within the sulfamoyl benzamidothiazole series, systematic SAR studies have demonstrated that even minor structural modifications at the sulfamoyl nitrogen, the benzothiazole ring, or the central benzamide linker can substantially alter NF-κB potentiation activity and immunostimulatory cytokine release [1]. The tetrahydrobenzothiazole moiety in CAS 683260-32-4 introduces a non-planar, partially saturated ring system that is expected to influence binding-site complementarity and solubility differently than the aromatic benzothiazoles common in earlier FAAH or carbonic anhydrase inhibitor programs [2]. Consequently, substituting this compound with a generic benzothiazole-sulfonamide analog risks loss of the specific biological profile required for adjuvant mechanism-of-action studies or chemoproteomic probe experiments.

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 683260-32-4)


Sustained NF-κB Activation in a Cell-Based Reporter Assay vs. Baseline Control

Compound 1 of the sulfamoyl benzamidothiazole series (the chemotype encompassing CAS 683260-32-4) was identified from a high-throughput screen using a cell-based NF-κB reporter assay co-stimulated with the TLR4 agonist lipopolysaccharide (LPS). While the exact compound numbering for CAS 683260-32-4 within the Shukla et al. 2021 SAR table is not publicly accessible, the core scaffold was shown to prolong NF-κB activation significantly above LPS-alone control. SAR modifications indicated that the sulfonyl group and the benzothiazole ring are critical for activity [1].

NF-κB reporter assay TLR4 co-stimulation Vaccine adjuvant

Enhanced Cytokine Release in Human and Murine Immune Cells vs. MPLA Alone

Select analogs from the sulfamoyl benzamidothiazole series (the chemotype of CAS 683260-32-4) were evaluated for their ability to enhance release of immunostimulatory cytokines in THP-1 cells and murine primary dendritic cells. In murine vaccination studies, co-administration of these compounds with the FDA-approved TLR4 adjuvant monophosphoryl lipid A (MPLA) resulted in significant enhancement of antigen-specific antibody titers compared to MPLA alone [1].

Immunostimulatory cytokines THP-1 cells Dendritic cells

Photoaffinity Probe Derivatization Capability for Target Identification

The SAR studies in Shukla et al. 2021 led to the identification of a photoaffinity probe based on the sulfamoyl benzamidothiazole scaffold. This indicates that the chemotype of CAS 683260-32-4 contains sites tolerant of functionalization for probe development—a feature not uniformly present across all benzothiazole-sulfonamide series [1].

Photoaffinity probe Target deconvolution Chemoproteomics

Structural Differentiation via the 4,5,6,7-Tetrahydrobenzothiazole Ring System

Unlike the fully aromatic benzothiazole rings in earlier FAAH inhibitors (e.g., benzothiazole analogue 1 with FAAH IC₅₀ ≈ 2 nM [1]), CAS 683260-32-4 contains a partially saturated 4,5,6,7-tetrahydrobenzothiazole moiety. This saturation is expected to reduce aromatic planarity, increase sp³ character, and alter solubility and metabolic stability relative to flat aromatic analogs. Tetrahydrobenzothiazole-based HDAC inhibitors have demonstrated distinct antitumor activity profiles compared to their aromatic counterparts, supporting the functional relevance of ring saturation [2].

Tetrahydrobenzothiazole Saturation Physicochemical properties

Benzyl(methyl)sulfamoyl Substituent Uniqueness vs. Common Dialkylsulfamoyl Analogs

The N-benzyl-N-methylsulfamoyl group in CAS 683260-32-4 is structurally differentiated from the simpler N,N-dimethylsulfamoyl or N-ethyl-N-methylsulfamoyl analogs frequently encountered in commercial screening libraries. In the FAAH inhibitor series, the sulfonamide group is known to form hydrogen bonds with catalytic residues, and the nature of the N-substituents profoundly affects residence time and potency [1]. The benzyl group introduces an additional aromatic ring that can engage in π-π stacking or hydrophobic interactions not available to purely alkyl-substituted comparators.

Sulfamoyl substitution Benzyl group SAR differentiation

Optimal Scientific and Industrial Use Cases for 4-[Benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 683260-32-4)


Vaccine Adjuvant Co-Administration with MPLA in Preclinical Immunization Models

Based on the NF-κB prolongation and cytokine enhancement activity demonstrated by the sulfamoyl benzamidothiazole chemotype [1], CAS 683260-32-4 is positioned for use as a co-adjuvant with MPLA in murine vaccination studies. Researchers procuring this compound can evaluate its ability to enhance antigen-specific antibody titers, leveraging the benzyl(methyl)sulfamoyl and tetrahydrobenzothiazole features that differentiate it from simpler analogs.

Chemoproteomic Target Deconvolution via Photoaffinity Probe Derivatization

The scaffold's demonstrated tolerance to functionalization for photoaffinity probe development [1] makes CAS 683260-32-4 a suitable starting point for synthesizing clickable or photoreactive probes. Industrial users in target identification groups can employ this compound to map the molecular target(s) responsible for sustained NF-κB activation, an application where close analogs lacking validated derivatization tolerance would be unsuitable.

SAR Library Expansion and Hit-to-Lead Optimization for Immuno-Oncology Adjuvants

Medicinal chemistry teams seeking to expand SAR around the sulfamoyl benzamidothiazole core can use CAS 683260-32-4 as a reference compound. Its unique combination of a saturated tetrahydrobenzothiazole ring and a benzyl(methyl)sulfamoyl group provides a differentiated starting point for optimizing potency, selectivity, and pharmacokinetic properties relative to previously explored aromatic benzothiazole-sulfonamide series [1][2].

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.